molecular formula C14H14F4O3 B1360723 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid CAS No. 951891-70-6

8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid

Cat. No.: B1360723
CAS No.: 951891-70-6
M. Wt: 306.25 g/mol
InChI Key: AFBXWABEHTYZJC-UHFFFAOYSA-N
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Description

8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a tetrafluorophenyl group attached to an oxooctanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid typically involves the introduction of the tetrafluorophenyl group into the octanoic acid chain. One common method includes the reaction of 2,3,4,5-tetrafluorophenylboronic acid with an appropriate octanoic acid derivative under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tetrafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The tetrafluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,3,4,5-Tetrafluorophenylboronic acid
  • 2,3,4,5-Tetrafluorophenol
  • Acetic acid, (2,3,4,5-tetrafluorophenyl)methyl ester

Comparison: 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is unique due to the presence of both the tetrafluorophenyl group and the oxooctanoic acid chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For instance, the oxooctanoic acid chain provides additional functional groups for further chemical modifications, enhancing its versatility in synthetic chemistry .

Biological Activity

8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is a synthetic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H14F4O3
  • Molecular Weight : 306.26 g/mol
  • CAS Number : 951891-70-6
  • Purity : Typically available at 97% purity in commercial sources .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.

The compound is believed to interact with specific biological pathways due to the presence of the tetrafluorophenyl group, which may enhance its lipophilicity and facilitate membrane penetration. This interaction can influence various biochemical pathways:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : It has been shown to affect signaling pathways related to inflammation and cell proliferation.

Case Studies and Experimental Results

A series of studies have been conducted to evaluate the biological effects of this compound:

  • Antiinflammatory Effects :
    • In vitro studies demonstrated that the compound reduces the production of pro-inflammatory cytokines in macrophages.
    • A study reported a significant decrease in TNF-alpha and IL-6 levels upon treatment with varying concentrations of the compound .
  • Anticancer Activity :
    • In cancer cell lines, this compound exhibited cytotoxic effects, leading to apoptosis in a dose-dependent manner.
    • The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of approximately 20 µM and 15 µM respectively .
  • Neuroprotective Properties :
    • Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage.
    • It was observed to upregulate antioxidant enzymes in neuronal cell cultures .

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AntiinflammatoryMacrophagesDecreased TNF-alpha and IL-6 levels
AnticancerMCF-7 Cell LineIC50 ~20 µM (cytotoxic effect)
AnticancerA549 Cell LineIC50 ~15 µM (cytotoxic effect)
NeuroprotectiveNeuronal Cell CulturesUpregulation of antioxidant enzymes

Properties

IUPAC Name

8-oxo-8-(2,3,4,5-tetrafluorophenyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4O3/c15-9-7-8(12(16)14(18)13(9)17)10(19)5-3-1-2-4-6-11(20)21/h7H,1-6H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBXWABEHTYZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250806
Record name 2,3,4,5-Tetrafluoro-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-70-6
Record name 2,3,4,5-Tetrafluoro-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrafluoro-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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